molecular formula C11H18N2O2 B173094 (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 142253-50-7

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No. B173094
M. Wt: 210.27 g/mol
InChI Key: GSNDDHMLFYORQI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 142253-50-7. It has a molecular weight of 210.28 and its IUPAC name is tert-butyl (2S)-2-(cyanomethyl)-1-pyrrolidinecarboxylate . It is used as a research chemical .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a boiling point of 327.3°C at 760 mmHg . It is stored in a sealed, dry environment at 2-8°C . The physical form of this compound can be liquid .

Scientific Research Applications

Asymmetric Synthesis

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is significant in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. A practical method leveraging nitrile anion cyclization has been developed for synthesizing chiral pyrrolidine with high yield and enantiomeric excess. This process involves catalytic asymmetric reduction, amine displacement, and conjugate addition, forming trisubstituted chiral pyrrolidine, a key component in various chemical syntheses (Chung et al., 2005).

Crystal Structure Analysis

The compound has been used in studies related to crystal structure analysis. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a variant of the compound, was synthesized and characterized through spectroscopic methods and X-ray diffraction, contributing to the understanding of molecular and crystal structures in organic chemistry (Naveen et al., 2007).

Development of Pharmaceutical Agents

The compound has implications in pharmaceutical development. For example, its derivatives were used in the synthesis of Tyk2 inhibitors, highlighting its role in the creation of novel macrocyclic compounds with potential therapeutic applications (Sasaki et al., 2020).

Study of Molecular Interactions

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate aids in the study of molecular interactions, such as hydrogen bonds. Crystals of a related compound were analyzed to understand the orientation of various molecular groups and their impact on molecular structure and interactions (Baillargeon et al., 2014).

Medicinal Chemistry and Drug Design

Its derivatives play a crucial role in medicinal chemistry, particularly in the design and synthesis of potential drugs. For instance, studies involving the synthesis of anti-inflammatory agents and influenza neuraminidase inhibitors utilize variants of this compound, illustrating its relevance in drug discovery processes (Ikuta et al., 1987; Wang et al., 2001).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 . For more detailed safety information, please refer to the MSDS .

properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNDDHMLFYORQI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L McCann - 2011 - collectionscanada.gc.ca
In first part of this thesis we describe the total synthesis of the Spanish tunicate constituent rubrolide L (32), a potent inhibitor of human aldose reductase (hARL2). 19-24 Blocking this …
Number of citations: 6 www.collectionscanada.gc.ca

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